(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride
Overview
Description
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 2-aminothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antifungal agents.
Biological Research: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to (2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, used in similar applications.
2-Amino-5-thiazolylmethanol: Another thiazole derivative with comparable properties.
2-(Methoxymethyl)-1,3-thiazol-4-yl)methanol hydrochloride: A related compound with different substituents on the thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUHLMXMONTRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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